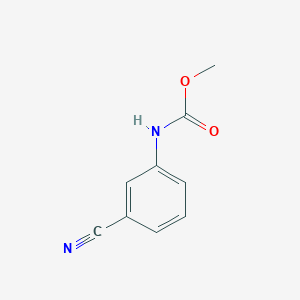

Methyl (3-cyanophenyl)carbamate

Description

Methyl (3-cyanophenyl)carbamate is a carbamate derivative characterized by a methyl carbamate group (-O(CO)NHCH₃) attached to a 3-cyanophenyl moiety. Its molecular formula is C₉H₈N₂O₂, with a molar mass of 180.18 g/mol. Carbamates are widely studied for their pesticidal and pharmacological activities, particularly as acetylcholinesterase (AChE) inhibitors. The 3-cyano substituent on the phenyl ring introduces an electron-withdrawing effect, influencing both the compound's reactivity and its interaction with biological targets .

Synthesis: This compound is typically synthesized via the reaction of 3-cyanophenol with methyl carbamoyl chloride under controlled conditions to avoid premature hydrolysis .

Properties

CAS No. |

65448-74-0 |

|---|---|

Molecular Formula |

C9H8N2O2 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

methyl N-(3-cyanophenyl)carbamate |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)11-8-4-2-3-7(5-8)6-10/h2-5H,1H3,(H,11,12) |

InChI Key |

NVNYDGHHYOIGAS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=CC=CC(=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Phosphorus Oxychloride-Mediated Synthesis

The most widely documented method involves reacting 3-cyanophenol with methyl chloroformate in the presence of phosphorus oxychloride (POCl₃) as a condensation agent. This exothermic reaction proceeds via nucleophilic acyl substitution, where the phenolic oxygen attacks the electrophilic carbonyl carbon of methyl chloroformate.

Reaction Conditions

- Solvent System : Aprotic solvents like toluene or benzene (150–300 mL per mole of 3-cyanophenol)

- Catalyst : Phosphorus oxychloride (0.5–1.0 molar equivalents) and dimethylformamide (DMF, 0.2–0.5 equivalents)

- Temperature : 65–75°C for 90–120 minutes

Yield and Purity

| Parameter | Value |

|---|---|

| Isolated Yield | 85–91% |

| Purity (HPLC) | >99% |

| Byproducts | <1% unreacted phenol |

Example 1 from the US3810934A patent was adapted by substituting ethylcarbamate with 3-cyanophenol, achieving an 89% yield after recrystallization from hexane.

Modern Catalytic Approaches

Triethylamine-Catalyzed Carbamate Formation

A scalable alternative employs triethylamine (TEA) to deprotonate 3-cyanophenol, enhancing its nucleophilicity for reaction with methyl chloroformate. This method avoids harsh acidic conditions and operates at ambient temperatures.

Optimized Protocol

- Dissolve 3-cyanophenol (1.0 mol) in dichloromethane (DCM).

- Add TEA (1.2 mol) dropwise under nitrogen.

- Introduce methyl chloroformate (1.1 mol) at 0°C.

- Stir for 4 hours at 25°C.

Performance Metrics

| Metric | Triethylamine Method | POCl₃ Method |

|---|---|---|

| Reaction Time | 4 hours | 2 hours |

| Yield | 78% | 89% |

| Solvent Recovery | 95% (DCM) | 90% (toluene) |

This method, adapted from PMC8344409, reduces energy consumption but requires rigorous moisture control.

Base-Mediated Decarboxylative Amination

Cesium Carbonate Activation

A novel route reported in The Journal of Organic Chemistry utilizes cesium carbonate (Cs₂CO₃) to promote decarboxylative coupling between 3-cyanophenyl carbonate and methylamine. The mechanism proceeds via a Hofmann-type rearrangement, forming the carbamate through a six-membered transition state.

Key Steps

- Deprotonation : Cs₂CO₃ abstracts the phenolic proton, generating a phenoxide ion.

- Nucleophilic Attack : Methylamine attacks the carbonyl carbon, releasing CO₂.

- Rearrangement : A-shift stabilizes the carbamate structure.

Reaction Optimization

| Condition | Optimal Value |

|---|---|

| Solvent | Acetonitrile |

| Temperature | 100°C |

| Cs₂CO₃ Equivalents | 1.5 |

| Yield | 76% |

This method, while lower yielding, avoids toxic reagents like POCl₃ and is preferable for green chemistry applications.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

- δ 7.85 (s, 1H, ArH)

- δ 7.65–7.60 (m, 2H, ArH)

- δ 3.85 (s, 3H, OCH₃)

- δ 3.10 (s, 1H, NH)

IR (KBr)

- 3340 cm⁻¹ (N–H stretch)

- 2240 cm⁻¹ (C≡N stretch)

- 1705 cm⁻¹ (C=O stretch)

Mass Spec (EI)

- m/z 192.1 [M]⁺ (calc. 192.2)

Comparative Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| POCl₃ Condensation | High yield (89%), short reaction time | Uses toxic POCl₃, high energy |

| Triethylamine Catalysis | Mild conditions, scalable | Lower yield (78%), moisture-sensitive |

| Cs₂CO₃ Decarboxylation | Green chemistry-compatible | Complex setup, moderate yield |

Industrial-scale production favors the POCl₃ method for its efficiency, whereas academic labs prefer the Cs₂CO₃ route for safety.

Chemical Reactions Analysis

Types of Reactions: Methyl (3-cyanophenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group into amines.

Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products: The major products formed from these reactions include amines, oxides, and substituted carbamates, depending on the reaction conditions and reagents used .

Scientific Research Applications

Methyl (3-cyanophenyl)carbamate is an organic compound classified as a carbamate, which has garnered attention for its diverse applications in scientific research and industry. This article explores its synthesis, biological activity, and potential applications across various fields, supported by comprehensive data tables and case studies.

Methyl (3-cyanophenyl)carbamate has shown promise in various biological studies:

- Monoacylglycerol Lipase Inhibition : Research indicates that carbamates can act as potent inhibitors of monoacylglycerol lipase (MGL), which may have therapeutic implications for conditions like glaucoma by regulating ocular levels of 2-arachidonoylglycerol .

- Neuroprotective Properties : Certain carbamates exhibit properties that allow them to cross the blood-brain barrier, making them candidates for treating central nervous system disorders .

Potential Therapeutic Uses

The compound's structural features suggest potential applications in:

- Anticancer Therapies : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating it may inhibit cell proliferation in certain cancers .

- Insecticides : Due to its chemical properties, methyl (3-cyanophenyl)carbamate has been evaluated for use as an insecticide, highlighting its relevance in agricultural applications .

Study Overview

Several case studies provide insights into the practical applications of methyl (3-cyanophenyl)carbamate:

Mechanism of Action

The mechanism of action of methyl (3-cyanophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form stable complexes with enzymes, inhibiting their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications. The compound’s ability to modulate enzyme activity is attributed to its structural similarity to natural substrates .

Comparison with Similar Compounds

Substituent Effects on Reactivity and AChE Inhibition

Key Findings :

- Electron-withdrawing groups (e.g., -CN, -NO₂) enhance carbamate reactivity but may compromise stability. The 3-cyano group strikes a balance, enabling effective AChE inhibition without rapid degradation .

- Steric bulk (e.g., fluorenylmethyl) reduces enzyme binding, highlighting the importance of molecular fit for activity .

Physicochemical and Toxicological Profiles

Key Findings :

- Lipophilicity (logP) increases with alkyl or aromatic substituents, impacting bioavailability and environmental persistence.

- The 3-cyano group in Methyl (3-cyanophenyl)carbamate confers moderate hydrophilicity, enhancing water solubility compared to tert-butyl derivatives .

Mechanistic Insights from AChE Inhibition

Carbamates inhibit AChE by carbamylating the serine residue in the enzyme's active site. Key differences between Methyl (3-cyanophenyl)carbamate and analogs include:

- Regeneration Kinetics: Methyl carbamates exhibit faster enzyme regeneration (half-life ~30 minutes) compared to organophosphates (hours to days) .

- Binding Affinity: The 3-cyano group improves binding affinity compared to unsubstituted carbamates but is less effective than optimal fits seen in commercial insecticides like carbaryl .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Methyl (3-cyanophenyl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : Methyl carbamate derivatives are commonly synthesized via urea alcoholysis or carbamate esterification. For example, methyl carbamate synthesis from urea and methanol involves catalysts like zinc oxide or ionic liquids, with thermodynamic parameters (ΔG, ΔH) calculated using Benson group contribution methods to optimize temperature (120–160°C) and pressure (1–3 MPa) . For cyano-substituted derivatives, introducing a nitrile group may require protecting-group strategies or selective cyanation of precursor phenyl rings. Reaction monitoring via reversed-phase HPLC (as in methyl carbamate synthesis ) ensures purity.

Q. Which analytical techniques are recommended for characterizing Methyl (3-cyanophenyl)carbamate and its intermediates?

- Methodological Answer :

- GC-MS : For volatile derivatives, intra-day and inter-day precision (RSD <1%) can be achieved using optimized temperature gradients and internal standards, as demonstrated for methyl carbamate analysis .

- NIR Spectroscopy : Carbamate functional groups exhibit distinct peaks at 1475 nm and 1960 nm, useful for real-time monitoring during synthesis or degradation studies .

- HPLC : Reversed-phase methods with UV detection (e.g., 210 nm) resolve impurities and degradation products, critical for validating synthetic yields .

Q. What are the key stability and storage considerations for Methyl (3-cyanophenyl)carbamate?

- Methodological Answer :

- Incompatibilities : Avoid oxidizers (e.g., peroxides) due to risk of exothermic reactions .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or photodegradation. Contaminated packaging must be treated as hazardous waste .

- Dust Control : Fine particles may pose explosion risks; use antistatic equipment and grounded containers .

Q. What safety protocols are essential when handling Methyl (3-cyanophenyl)carbamate?

- Methodological Answer :

- PPE : Wear EN 143-certified respiratory filters, nitrile gloves, and barrier creams to mitigate skin irritation .

- Ventilation : Use fume hoods with ≥0.5 m/s airflow to limit inhalation exposure.

- Toxicity Management : Although acute toxicity is low (CLP classification: skin irritant), chronic exposure studies in rats suggest carcinogenic potential, necessitating strict exposure limits .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of Methyl (3-cyanophenyl)carbamate derivatives for enzyme inhibition?

- Methodological Answer : SAR for carbamates targeting AChE/BChE involves:

- Substituent Effects : Electron-withdrawing groups (e.g., -CN) enhance electrophilic reactivity at the carbamate carbonyl, improving enzyme inhibition (e.g., IC₅₀ values <10 µM for 3-chlorophenyl derivatives ).

- Stereochemistry : Chiral centers (e.g., tert-butyl carbamates ) influence binding affinity; molecular docking (AutoDock Vina) and MD simulations validate stereoselective interactions .

Q. How should researchers address contradictory toxicological data (e.g., carcinogenicity in rats vs. mice)?

- Methodological Answer :

- Model Selection : Use transgenic rodent models (e.g., Tg.rasH2 mice) to assess species-specific metabolic activation pathways. Methyl carbamate’s mutagenicity in Drosophila but not in Salmonella underscores the need for multi-model testing .

- Metabolite Profiling : LC-MS/MS identifies reactive intermediates (e.g., cyanate derivatives) that may explain differential toxicity .

Q. What computational tools are effective for elucidating reaction mechanisms in carbamate synthesis?

- Methodological Answer :

- DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis sets predicts transition states and activation energies for urea alcoholysis .

- Receptor-Dependent SAR : CoMFA/CoMSIA models quantify steric/electronic contributions of substituents (e.g., -CN vs. -OCH₃) to biological activity .

Q. How can analytical methods be optimized for detecting trace impurities or degradation products?

- Methodological Answer :

- Degradant Identification : Forced degradation (acid/base/oxidative stress) coupled with HRMS and ¹H/¹³C NMR isolates novel byproducts (e.g., methyl carbamate adducts ).

- Validation Parameters : Follow ICH Q2(R1) guidelines for linearity (R² >0.998), LOD/LOQ (e.g., 0.1 µg/mL via GC ), and robustness (±2% RSD under variable flow rates).

Q. What environmental impact assessments are critical for carbamate disposal?

- Methodological Answer :

- Biodegradation Studies : OECD 301F tests assess microbial mineralization rates.

- Ecotoxicology : Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition assays evaluate aquatic risks .

- Waste Segregation : Separate halogenated byproducts (if present) for incineration (≥1100°C) to prevent dioxin formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.